2,4,5-Tribromotoluene
Overview
Description
2,4,5-Tribromotoluene is a brominated derivative of toluene, a chemical compound that is structurally similar to benzene with a methyl group substituting one of the hydrogen atoms. While the provided papers do not directly discuss 2,4,5-Tribromotoluene, they do provide insights into related compounds. For instance, the study on 2,5-dibromotoluene (DBT) offers valuable information on the structural and spectroscopic properties of brominated toluenes, which can be extrapolated to understand the characteristics of 2,4,5-Tribromotoluene .
Synthesis Analysis
The synthesis of brominated toluenes like 2,4,5-Tribromotoluene typically involves the substitution of hydrogen atoms on the toluene ring with bromine atoms. Although the exact synthesis method for 2,4,5-Tribromotoluene is not detailed in the provided papers, the study on DBT suggests that such compounds can be synthesized and analyzed using density functional theory (DFT) to optimize their structure and predict their reactivity .
Molecular Structure Analysis
The molecular structure of brominated toluenes is characterized by the presence of bromine atoms attached to the aromatic ring. The study on DBT utilized DFT and natural bond orbital (NBO) analysis to assess the interactions between bonds and to describe the reactive sites of the molecule . These methods can also be applied to 2,4,5-Tribromotoluene to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
While the provided papers do not specifically address the chemical reactions of 2,4,5-Tribromotoluene, the structural analysis of DBT can shed light on the potential reactivity of brominated toluenes. The global reactivity determinants such as energy gap and dipole moment explored in the DBT study can be indicative of the chemical behavior of 2,4,5-Tribromotoluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4,5-Tribromotoluene can be inferred from the properties of similar compounds. For example, the study on DBT provides insights into the vibrational assignments, NMR shifts, and optical transparency of the molecule . These properties are crucial for understanding how 2,4,5-Tribromotoluene interacts with other substances and its potential applications. Additionally, the study on 2,4,5-trinitrotoluene, although not the same compound, highlights the importance of understanding polymorphism and stability in the physical properties of toluene derivatives .
Scientific Research Applications
Synthesis Intermediates in Pharmaceutical Industry
2,4,5-Tribromotoluene is a valuable synthetic intermediate in the pharmaceutical industry. Its applications include the synthesis of various biologically active compounds and fluorescent reagents. The use of microflow systems for the synthesis of related compounds, like 2,4,5-trifluorobromobenzene, exemplifies its role in efficient, scalable production processes (Deng et al., 2017); (Deng et al., 2016).
Environmental Impact and Toxicology
Studies on related brominated compounds, such as 2,4,6-tribromophenol, provide insight into the environmental concentrations and toxicology of these substances. These compounds are found ubiquitously due to various sources, including as intermediates in the synthesis of flame retardants and pesticides. Understanding their environmental presence and impact is crucial for assessing potential risks (Koch & Sures, 2018).
Safety And Hazards
properties
IUPAC Name |
1,2,4-tribromo-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZJNNUPNNBCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186447 | |
Record name | 2,4,5-Tribromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromotoluene | |
CAS RN |
3278-88-4 | |
Record name | 2,4,5-Tribromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Tribromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRIBROMOTOLUENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.